N-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine
Description
N-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrazine core, a cyclopropyl group, and a pyrrolidin-3-amine moiety
Properties
Molecular Formula |
C18H25N5O |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-cyclopropyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrazin-4-amine |
InChI |
InChI=1S/C18H25N5O/c1-2-13(1)16-11-17-18(19-6-8-23(17)21-16)20-14-3-7-22(12-14)15-4-9-24-10-5-15/h6,8,11,13-15H,1-5,7,9-10,12H2,(H,19,20) |
InChI Key |
VGTYQEINHXCOAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3C=CN=C(C3=C2)NC4CCN(C4)C5CCOCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides or cyclopropyl carboxylic acids in the presence of suitable catalysts.
Attachment of the pyrrolidin-3-amine moiety: This can be done through nucleophilic substitution reactions, where the amine group is introduced using reagents like pyrrolidine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-phenylethanol
- p-hydroxyphenylethanol
- 4-hydroxybenzaldehyde
Uniqueness
N-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine is unique due to its specific structural features, such as the pyrazolo[1,5-a]pyrazine core and the combination of cyclopropyl and pyrrolidin-3-amine groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
